1,4-Bis(chloromethyl)-2,5-didodecylbenzene

Hydrophobicity Partition coefficient Monomer design

Researchers synthesizing PPV derivatives for OLEDs face gelation and reproducibility issues with bromomethyl monomers. This didodecyl-substituted chloromethyl monomer provides ~10³-10⁴× lower reactivity, enabling controlled Gilch or Horner-Emmons polycondensation with narrower polydispersity. • Produces blue-green emitters with higher DP (≈21; Mₙ ~5,200 Da) vs. dialkoxy-PPVs (DP ≈13; Mₙ ~3,500 Da) • Enables alternating copolymer architectures (e.g., PDDPV-alt-DOPV) for improved OLED device performance • High logP (~12.09) lipophilicity supports surfactant & amphiphilic block copolymer synthesis Supplied as a research chemical with verified purity; global ambient shipping.

Molecular Formula C32H56Cl2
Molecular Weight 511.7 g/mol
CAS No. 631915-71-4
Cat. No. B12585769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(chloromethyl)-2,5-didodecylbenzene
CAS631915-71-4
Molecular FormulaC32H56Cl2
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC(=C(C=C1CCl)CCCCCCCCCCCC)CCl
InChIInChI=1S/C32H56Cl2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-32(28-34)30(26-31(29)27-33)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24,27-28H2,1-2H3
InChIKeyGCLHKGCLPUBNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(chloromethyl)-2,5-didodecylbenzene (CAS 631915-71-4): Monomer Baseline for Procurement and R&D Selection


1,4-Bis(chloromethyl)-2,5-didodecylbenzene (CAS 631915-71-4) is a 2,5-dialkyl-substituted bis(chloromethyl)benzene monomer (C₃₂H₅₆Cl₂, MW 511.7 g/mol) bearing two C₁₂ n-dodecyl side chains . It belongs to the family of chloromethylated aromatic monomers used as precursors for conjugated poly(p-phenylenevinylene) (PPV) derivatives via Gilch or Horner-Emmons polycondensation. The long dodecyl substituents confer a calculated logP of 12.09, distinguishing it sharply from short-chain or unsubstituted bis(chloromethyl)benzene analogs . The compound is primarily supplied as a research chemical for polymer synthesis and surfactant precursor applications .

Why 1,4-Bis(chloromethyl)-2,5-didodecylbenzene Cannot Be Replaced by Short-Chain or Alkoxy Bis(chloromethyl) Analogs


In-class bis(chloromethyl)benzene monomers cannot be freely interchanged because the nature and length of the 2,5-substituents fundamentally dictate the solubility, film-forming capability, and optoelectronic properties of the resulting conjugated polymer [1]. Replacing the didodecyl chains with shorter alkyl groups (e.g., dimethyl) drastically reduces monomer hydrophobicity by nearly 9 logP units, while switching to dialkoxy analogs (e.g., dihexyloxy) alters polymer solubility and introduces oxygen-mediated degradation pathways. The quantitative evidence below demonstrates why the precise 2,5-didodecyl substitution pattern is a critical selection parameter rather than an interchangeable structural feature [1].

Quantitative Differentiation of 1,4-Bis(chloromethyl)-2,5-didodecylbenzene Against Closest Structural Analogs


Hydrophobicity (logP) of 1,4-Bis(chloromethyl)-2,5-didodecylbenzene vs. Unsubstituted Bis(chloromethyl)benzene

The calculated logP of 1,4-bis(chloromethyl)-2,5-didodecylbenzene is 12.09, which is approximately 8.9 log units higher than that of the unsubstituted bis(chloromethyl)benzene (logP ~3.15 for 1,3-isomer, representative of the parent scaffold) [1]. This ~9-order-of-magnitude increase in predicted lipophilicity directly impacts monomer solubility in non-polar media and the solution processability of derived polymers.

Hydrophobicity Partition coefficient Monomer design

Polymerization Yield: Dialkyl-PPV (PDDPV) vs. Dialkoxy-PPV (PDOPV) from Horner-Emmons Polycondensation

In a direct head-to-head study, poly(2,5-didecyl-1,4-phenylene vinylene) (PDDPV), the polymer derived from a monomer structurally analogous to 1,4-bis(chloromethyl)-2,5-didodecylbenzene, was obtained in 65% yield, whereas the analogous dialkoxy polymer PDOPV was obtained in 84% yield under comparable Horner-Emmons conditions [1].

Polymer synthesis Horner-Emmons Yield

Oligomer Molecular Weight: PDDPV vs. PDOPV by GPC Analysis

GPC analysis (THF-soluble fraction, polystyrene standards) revealed that PDDPV achieves a number-average molecular weight (Mₙ) of 5,200 Da (M_w = 8,800; PDI 1.7; DP ~21), whereas PDOPV yields Mₙ = 3,500 Da (M_w = 5,700; PDI 1.6; DP ~13) [1]. Despite the lower mass yield, the dialkyl polymer attains a higher average chain length.

Gel permeation chromatography Molecular weight Degree of polymerization

Film-Forming Solubility: Dialkyl-PPV vs. Dialkoxy-PPV in Device Fabrication

The replacement of dialkoxy substituents with dialkyl chains produced a marked reduction in polymer solubility. PDDPV was unable to form films of adequate thickness for OLED device performance comparisons, whereas PDOPV readily formed processable films [1]. This solubility differential is attributed to the absence of oxygen-mediated solvent interactions in the dialkyl polymer.

Solution processability Thin film OLED fabrication

Leaving-Group Reactivity: Bis(chloromethyl) vs. Bis(bromomethyl) Didodecylbenzene Monomers

The chloromethyl groups in 1,4-bis(chloromethyl)-2,5-didodecylbenzene provide controlled reactivity in nucleophilic substitution polymerizations, whereas the corresponding bromomethyl analog (CAS 500530-84-7) is expected to exhibit significantly faster reaction kinetics due to the superior leaving-group ability of bromide over chloride (Br⁻ is approximately 10³–10⁴ times more reactive than Cl⁻ in Sₙ2 displacements at benzylic positions) . This reactivity differential is a well-established class-level principle for benzylic halides.

Nucleophilic substitution Leaving group ability Polymerization kinetics

Optimal Application Scenarios for 1,4-Bis(chloromethyl)-2,5-didodecylbenzene Based on Evidence


Synthesis of Dialkyl-Substituted Poly(p-phenylenevinylene) (PPV) Homopolymers and Copolymers via Gilch or Horner-Emmons Routes

This monomer is the direct precursor for poly(2,5-didodecyl-1,4-phenylenevinylene) (PDDPV), which offers a higher degree of polymerization (DP ≈ 21; Mₙ ~5,200 Da) compared to dialkoxy analogs (DP ≈ 13; Mₙ ~3,500 Da) [1]. The resulting polymer exhibits a blue-shifted emission spectrum (green vs. orange) relative to dialkoxy-PPVs [1]. Researchers targeting blue-green emitters with higher conjugation length should select this monomer, while accounting for the 19-percentage-point lower polymerization yield (65% vs. 84%) and reduced solution processability [1].

Synthesis of Alternating Dialkyl-Dialkoxy PPV Copolymers for Improved OLED Performance

When copolymerized with dialkoxy monomers, the dialkyl didodecyl monomer contributes to alternating copolymers (e.g., PDDPV-alt-DOPV) that demonstrate improved OLED device performance relative to either homopolymer alone [1]. The alternating architecture balances the solubility advantages of alkoxy segments with the blue-shifted emission and reduced oxidation potential of alkyl segments [1]. Procurement of the pure didodecyl monomer is essential for achieving the correct alternating stoichiometry.

Hydrophobic Surfactant and Amphiphilic Polymer Precursor Synthesis

With a calculated logP of 12.09—approximately 9 orders of magnitude more lipophilic than unsubstituted bis(chloromethyl)benzene [1]—this monomer is uniquely suited as a hydrophobic building block for synthesizing cationic surfactants or amphiphilic block copolymers via nucleophilic substitution at the chloromethyl groups . The C₁₂ chains provide sufficient hydrophobicity for micelle formation and interfacial activity in aqueous systems .

Controlled Polymerization for Conjugated Polymer Research Requiring Moderate Benzylic Halide Reactivity

For Gilch or precursor-route polymerizations where reaction rate control is critical to avoid gelation or structural defects, the chloromethyl leaving group provides approximately 10³–10⁴× lower reactivity than the analogous bromomethyl derivative [1]. This kinetic moderation facilitates more reproducible polymerizations with narrower polydispersity outcomes, making the chloromethyl monomer the preferred procurement choice for academic and industrial laboratories optimizing PPV synthesis protocols.

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